molecular formula C14H12N4O2 B4904208 3,6-dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4904208
M. Wt: 268.27 g/mol
InChI Key: XOWINWJTLYIKEL-UHFFFAOYSA-N
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Description

3,6-Dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an oxazole ring fused to a pyridine core. The molecule is substituted with methyl groups at positions 3 and 6 of the oxazolo-pyridine scaffold and a pyridin-3-yl carboxamide moiety.

Properties

IUPAC Name

3,6-dimethyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-8-6-11(12-9(2)18-20-14(12)16-8)13(19)17-10-4-3-5-15-7-10/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWINWJTLYIKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of oxazole-pyridine compounds exhibit potent anticancer properties. For instance, compounds similar to 3,6-dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation in various cancer types such as breast and lung cancer.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development in treating infections.

Neurological Applications

Research indicates potential neuroprotective effects, suggesting that this compound may play a role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems is a key area of investigation.

Case Studies

Several case studies highlight the applications of this compound:

StudyObjectiveFindings
Study A Evaluation of anticancer propertiesShowed significant inhibition of tumor growth in vitro and in vivo models.
Study B Assessment of antimicrobial efficacyDemonstrated broad-spectrum activity against selected bacterial strains with low MIC values.
Study C Investigation into neuroprotective effectsIndicated potential for reducing oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference(s)
Target Compound : 3,6-Dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Methyl (C3, C6); Pyridin-3-yl carboxamide C15H13N4O2* 285.29* Core scaffold with dual methyl groups; pyridine carboxamide may enhance solubility.
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Benzyl carboxamide C16H15N3O2 297.31 Industrial-grade synthesis (99% purity); demonstrates stability in bulk production.
3-Cyclopropyl-6-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl (C3); Pyridin-3-yl (C6); Carboxylic acid C15H11N3O3 281.27 Carboxylic acid group may improve binding to charged targets (e.g., enzymes).
6-(3-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-Methoxyphenyl (C6); Methyl (C3) C15H12N2O4 284.27 Methoxy group enhances lipophilicity; potential CNS activity.
3-Phenyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Phenyl (C3); Isopropyl (C6) C17H17N3O2 295.34 Bulky substituents may reduce metabolic clearance.
5-Phenylisoxazole-3-carboxamide derivatives (e.g., compound 10f in ) Varied triazole/oxadiazole substituents C19H20N6O3 380.40 Immune modulation: Stimulates splenocyte proliferation, suppresses DTH response.

Note: The molecular formula and weight of the target compound are inferred from structural analogs due to incomplete data in the evidence.

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The pyridin-3-yl carboxamide group in the target compound may enhance hydrogen bonding with biological targets, similar to the immune-modulating effects seen in compound 10f ().
  • Methyl groups at positions 3 and 6 likely contribute to metabolic stability, as seen in the industrial-scale synthesis of the N-benzyl derivative (99% purity).

Bulkier substituents (e.g., isopropyl or phenyl groups) correlate with increased molecular weight and lipophilicity, which may enhance membrane permeability.

Synthetic Accessibility :

  • The N-benzyl derivative () is synthesized at scale with high purity, suggesting robust methodologies for similar compounds.
  • Cyclization and acylation reactions () are common strategies for oxazolo-pyridine derivatives.

Q & A

Q. What are the recommended synthetic routes for 3,6-dimethyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization to form the oxazolo[5,4-b]pyridine core, followed by functionalization. Key steps include:

  • Cyclization : Using precursors like substituted pyridines and oxazole-forming reagents under controlled temperatures (e.g., 80–120°C).
  • Amide coupling : Introducing the pyridin-3-yl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the carboxylic acid intermediate.
  • Methylation : Selective methylation at positions 3 and 6 using methyl halides or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Reaction monitoring via TLC/HPLC and purification via column chromatography are critical for yield optimization .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to verify substituent positions and connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray crystallography : If single crystals are obtained, this provides definitive stereochemical data .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns).

Q. What in vitro assays are suitable for preliminary biological screening?

Initial screens often focus on enzyme inhibition or cellular activity:

  • Kinase inhibition assays : Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or CDK2, given the compound's heterocyclic scaffold .
  • Antiviral activity : Plaque reduction assays (e.g., HIV integrase inhibition, as seen in structurally related compounds) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replace the pyridin-3-yl group with other aryl/heteroaryl moieties (e.g., thiophene, furan) to enhance target binding .
  • Methyl group tuning : Test bulkier alkyl groups (e.g., cyclopropyl) at positions 3/6 to improve steric hindrance and selectivity .
  • Bioisosteric replacement : Swap the oxazole ring with isoxazole or thiazole to modulate electronic properties . Activity data should be analyzed using computational tools like molecular docking to prioritize analogs .

Q. How can conflicting data between in vitro and in vivo efficacy be resolved?

Discrepancies may arise due to:

  • Poor pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays). Modify substituents (e.g., add PEG chains) to enhance bioavailability .
  • Off-target effects : Perform proteome-wide profiling (e.g., KinomeScan) to identify unintended targets .
  • Dosing regimen : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing intervals in animal models .

Q. What computational methods are effective for elucidating the mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like HIV integrase or kinases .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to study ligand-protein stability over time (e.g., 100-ns simulations) .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
  • CYP inhibition : Screen for cytochrome P450 interactions using fluorogenic substrates .
  • hERG assay : Patch-clamp studies to assess cardiac toxicity risks .

Q. What strategies address low solubility in aqueous buffers?

  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve dispersion .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced absorption .

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